2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one
Description
2-(Piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a thienopyrimidinone derivative featuring a piperazine ring attached via a methylene (-CH2-) linker to the core scaffold. Thienopyrimidinones are heterocyclic compounds with a fused thiophene-pyrimidine structure, known for their pharmacological versatility in targeting enzymes and receptors such as kinases, phosphodiesterases (PDEs), and growth factor receptors . The piperazine moiety enhances solubility and modulates interactions with biological targets due to its basic nitrogen atoms and conformational flexibility .
Properties
IUPAC Name |
2-(piperazin-1-ylmethyl)-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c16-11-10-8(1-6-17-10)13-9(14-11)7-15-4-2-12-3-5-15/h1,6,12H,2-5,7H2,(H,13,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHZFTJXLSQMPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC3=C(C(=O)N2)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one typically involves the construction of the thienopyrimidine core followed by the introduction of the piperazinylmethyl group. One common synthetic route includes:
Formation of the Thienopyrimidine Core: This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.
Introduction of the Piperazinylmethyl Group: This step often involves the reaction of the thienopyrimidine intermediate with piperazine in the presence of a suitable base, such as sodium hydride or potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazinylmethyl group or the thienopyrimidine core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of thieno[3,2-d]pyrimidine compounds exhibit promising anticancer properties. For instance, modifications to the piperazine moiety have been shown to enhance the inhibitory effects on cancer cell lines. Research suggests that the compound can interfere with key signaling pathways involved in tumor growth and proliferation.
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various pathogens. Studies demonstrate that specific derivatives exhibit significant antibacterial and antifungal activities. The structure–activity relationship (SAR) indicates that substituents on the piperazine ring can modulate the antimicrobial efficacy of these compounds, making them potential candidates for treating infections resistant to conventional antibiotics.
Protein Kinase Inhibition
2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one has been identified as a scaffold for developing protein kinase inhibitors. Protein kinases are critical in various cellular processes, including cell division and metabolism. The compound's ability to inhibit specific kinases could lead to novel treatments for diseases such as cancer and diabetes.
Case Study 1: Anticancer Activity
In a recent investigation, a series of thieno[3,2-d]pyrimidine derivatives were synthesized and tested for their cytotoxic effects on human cancer cell lines. The study revealed that certain modifications to the piperazine group significantly increased potency against breast and lung cancer cells. The mechanism of action was attributed to the induction of apoptosis via mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
A comparative study assessed the antimicrobial activity of various thieno[3,2-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated that compounds with electron-withdrawing groups on the piperazine ring showed enhanced activity compared to those with electron-donating groups. These findings suggest a strategic approach to designing more effective antimicrobial agents.
Data Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of phosphatidylinositol-3-kinase (PI3K), leading to the disruption of the PI3K/Akt signaling pathway, which is crucial for cell growth and survival . This inhibition can result in the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Features and Physicochemical Properties
The table below summarizes key structural and physicochemical differences between 2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one and selected analogs:
Key Observations :
- Piperazine vs. Aliphatic Amines: The target compound’s piperazinylmethyl group distinguishes it from analogs with simpler amines (e.g., tert-butylamino in 4o or isopropylamino in PDE7 inhibitors ). Piperazine enhances water solubility and hydrogen-bonding capacity, which may improve pharmacokinetics.
Anticancer Activity
- EGFR/VEGFR-2 Inhibition: Analogs such as 6-(1-benzyl-1H-indol-3-yl)-2-(piperidin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one exhibit nanomolar potency against EGFR and VEGFR-2, critical targets in cancer therapy . The target compound’s piperazine group may similarly engage kinase active sites through hydrogen bonding.
- Pim-1 Kinase Inhibition : Brominated derivatives (e.g., 8a, 8b) showed moderate Pim-1 inhibition (IC50 ~1–10 µM), with electron-withdrawing groups enhancing activity .
Phosphodiesterase 7 (PDE7) Inhibition
- 2-(Cyclopentylamino) and 2-(Isopropylamino) Derivatives: These analogs achieved single-digit nanomolar IC50 values against PDE7, with selectivity over other PDE isoforms. Substituent size and hydrophobicity were critical for binding . The target compound’s piperazine linker may reduce selectivity due to increased polarity.
Analgesic Activity
- Schiff Base Derivatives: 3-Amino-substituted pyrido-thieno-pyrimidinones demonstrated analgesic effects without gastrointestinal toxicity at 200 mg/kg (oral) . The piperazine moiety in the target compound could modulate CNS penetration.
Drug-Like Properties
- Solubility and Lipophilicity : Piperazine-containing compounds (e.g., BL20240 ) generally exhibit higher aqueous solubility compared to halogenated or alkylated analogs (e.g., 8a ).
- Metabolic Stability : The tert-butyl group in 4o and trifluoromethyl in 8b may enhance metabolic stability, whereas the target compound’s piperazine could undergo N-oxidation or demethylation.
Biological Activity
2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is CHNOS, with a molecular weight of 250.32 g/mol. The compound features a thienopyrimidine core structure, which is significant for its biological interactions.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound showed superior activity compared to traditional antibiotics like ampicillin against resistant strains, highlighting its potential as a therapeutic agent in treating infections caused by resistant bacteria .
| Bacterial Strain | Inhibition Zone (mm) | Comparison with Ampicillin |
|---|---|---|
| Staphylococcus aureus | 20 | More effective |
| Escherichia coli | 18 | Comparable |
| Pseudomonas aeruginosa | 22 | More effective |
| Listeria monocytogenes | 25 | More effective |
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can inhibit the activity of key enzymes involved in cancer cell proliferation. Specifically, it has been reported to inhibit phosphatidylinositol-3-kinase (PI3K), disrupting the PI3K/Akt signaling pathway critical for cell growth and survival. This mechanism positions it as a potential candidate for cancer therapy .
A notable study evaluated the efficacy of related compounds in human breast cancer cells, where derivatives similar to this compound exhibited IC values comparable to established drugs like Olaparib. The compound was found to enhance apoptosis markers such as cleaved PARP and phosphorylated H2AX, indicating its role in promoting cancer cell death through DNA damage pathways .
| Compound | IC Value (µM) | Mechanism of Action |
|---|---|---|
| 2-(piperazin-1-ylmethyl)... | 18 | PARP inhibition |
| Olaparib | 57.3 | PARP inhibition |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Inhibition of Enzymes : It inhibits enzymes such as PI3K and PARP1, leading to disrupted signaling pathways crucial for cancer cell survival.
- Induction of Apoptosis : The compound promotes apoptosis through the activation of caspases and the accumulation of DNA damage markers.
- Antimicrobial Mechanism : Its antimicrobial action may involve disrupting bacterial cell wall synthesis or inhibiting essential bacterial enzymes.
Case Studies
Several studies have highlighted the compound's promising biological activities:
- A study on antimicrobial efficacy reported that derivatives of this compound were effective against Gram-positive and Gram-negative bacteria. The most potent derivative showed significant inhibition against MRSA and other resistant strains .
- In anticancer research, compounds related to this compound were tested against various cancer cell lines, demonstrating significant cytotoxicity and apoptosis induction at low concentrations .
Q & A
Q. SAR Table :
| Derivative | Substituent (Position) | Target (IC50) | Reference |
|---|---|---|---|
| GDC-0941 | 6-(4-MS-piperazine) | PI3K (5 nM) | |
| 28e | 7-Cyclopentylamino | PDE7 (9 nM) |
Advanced: How to resolve low yields in Pd-catalyzed cross-coupling reactions?
Methodological Answer:
- Catalyst optimization : Test Pd(PPh3)4 vs. Pd(OAc)2 with ligands like XPhos ().
- Solvent effects : Replace DMF with toluene/EtOH mixtures to reduce side reactions.
- Temperature control : Microwave heating at 120°C improves coupling efficiency ().
Example : Bromide intermediates (e.g., 6-bromo-thienopyrimidinone) coupled with ethynylbenzene in DMF at 80°C yield 85% product ().
Advanced: How to validate target engagement in cellular assays?
Methodological Answer:
- Kinase profiling : Use SelectScreen Kinase Profiling (Thermo Fisher) to confirm selectivity ().
- Cellular thermal shift assays (CETSA) : Monitor target protein stability after compound treatment.
- Gene knockout : CRISPR/Cas9-mediated deletion of PI3K or PDE7 to assess loss of compound efficacy.
Advanced: What computational strategies aid in optimizing thienopyrimidinone derivatives?
Methodological Answer:
- Docking studies : Use AutoDock Vina to model interactions with PI3K (PDB: 4L23) or PDE7 (PDB: 3G45).
- MD simulations : Analyze ligand-receptor stability over 100 ns trajectories (GROMACS).
- QSAR models : Correlate logP, polar surface area, and H-bond donors with bioavailability ().
Advanced: How to address contradictions in reported biological activities?
Methodological Answer:
- Assay standardization : Replicate studies using identical cell lines (e.g., MCF-7 vs. HeLa) and incubation times.
- Metabolic stability : Test compounds in hepatic microsome assays to rule out false negatives from rapid degradation.
- Off-target profiling : Screen against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify promiscuous inhibitors.
Advanced: How to improve oral bioavailability of thienopyrimidinones?
Methodological Answer:
- LogP optimization : Introduce PEG-linked substituents to reduce hydrophobicity (target logP < 3).
- Salt formation : Prepare hydrochloride salts () to enhance aqueous solubility.
- Prodrug strategies : Esterify hydroxyl groups (e.g., acetate prodrugs) for improved intestinal absorption.
Advanced: How to interpret complex NMR spectra of thienopyrimidinone derivatives?
Methodological Answer:
- ²D NMR : Use HSQC and HMBC to assign quaternary carbons and piperazine protons ().
- Deuterated solvents : DMSO-d6 resolves exchangeable protons (e.g., NH at δ 10.43).
- Simulation tools : Compare experimental data with ACD/Labs NMR Predictor outputs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
